![molecular formula C7H8N4 B2847713 2-[(1S)-1-azidoethyl]pyridine CAS No. 348128-91-6](/img/structure/B2847713.png)
2-[(1S)-1-azidoethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S)-1-azidoethyl]pyridine is a compound that features a pyridine ring substituted with an azidoethyl group at the second position. The azido group is known for its high reactivity, making this compound particularly interesting for various chemical applications. The (S) configuration indicates that the compound is chiral, with the azidoethyl group attached in a specific spatial arrangement.
Mécanisme D'action
Target of Action
It’s worth noting that pyridine derivatives have been found to be valuable in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors for treating cancers and have shown potential as anticancer agents against breast cancer cells .
Mode of Action
For instance, some pyridine derivatives have been found to act as covalent inhibitors, binding irreversibly to their targets .
Biochemical Pathways
For example, some imidazo[1,2-a]pyridine compounds have been found to exhibit antiproliferative activity against certain cancer cell lines . Additionally, pyridine derivatives have been implicated in the biodegradation of certain compounds in the environment .
Result of Action
For instance, some imidazo[1,2-a]pyridine compounds have been found to exhibit antiproliferative activity against certain cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-azidoethyl]pyridine typically involves the introduction of the azido group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by an azido group. This can be achieved using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This technique allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems can also minimize the risks associated with handling azides, which are potentially explosive.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1S)-1-azidoethyl]pyridine can undergo various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or LiAlH₄ in anhydrous ether.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Substitution: Reagents like halogens, nitrating agents, and organometallic compounds can be used for various substitution reactions.
Major Products
Reduction: 2-[(S)-1-Aminoethyl]pyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Applications De Recherche Scientifique
2-[(1S)-1-azidoethyl]pyridine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azidopyridine: Lacks the chiral center and has different reactivity due to the absence of the ethyl group.
2-[®-1-Azidoethyl]pyridine: The enantiomer of 2-[(1S)-1-azidoethyl]pyridine, with different spatial arrangement and potentially different biological activity.
2-[(S)-1-Azidoethyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of a reactive azido group and a chiral center, making it particularly useful in stereoselective synthesis and applications requiring specific spatial arrangements. The presence of the pyridine ring also imparts unique electronic properties that can influence its reactivity and interactions with other molecules .
Propriétés
IUPAC Name |
2-[(1S)-1-azidoethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXVHBJITPSGEP-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(diethylsulfamoyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2847633.png)
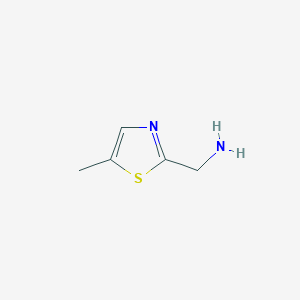
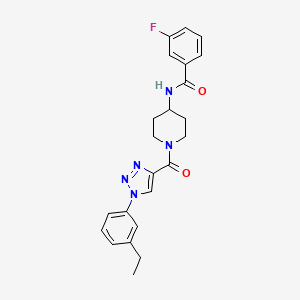
![3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid](/img/structure/B2847637.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2847638.png)
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847643.png)

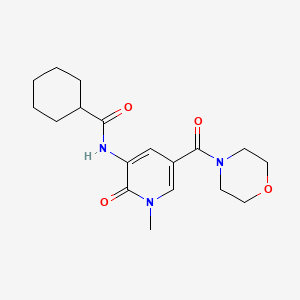
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2847646.png)

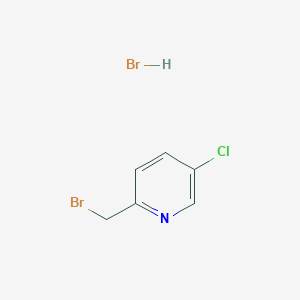
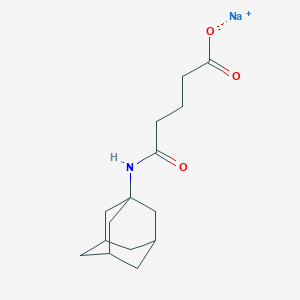
![N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2847652.png)
![N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2847653.png)
